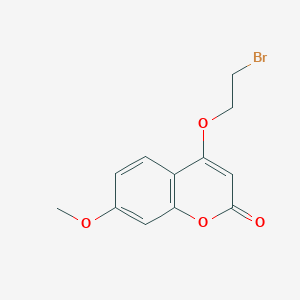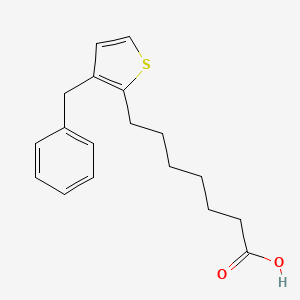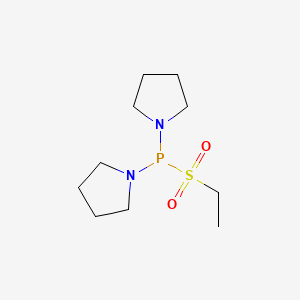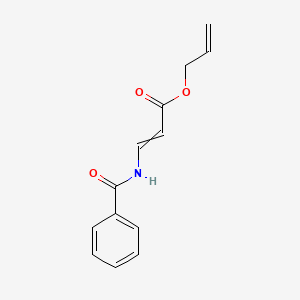![molecular formula C23H16N2OS B12538203 7-Methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one](/img/structure/B12538203.png)
7-Methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one is a complex organic compound with a unique structure that combines quinoline and benzothiazepine moieties
Métodos De Preparación
The synthesis of 7-Methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the quinoline ring followed by the introduction of the benzothiazepine moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
7-Methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others. Common reagents include halogens, acids, and bases. The major products formed depend on the specific reagents and conditions used in these reactions.
Aplicaciones Científicas De Investigación
7-Methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry: It may be used in the development of new materials with unique properties, such as electronic or photonic applications.
Mecanismo De Acción
The mechanism of action of 7-Methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparación Con Compuestos Similares
7-Methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one can be compared with other compounds that have similar structural features, such as:
Quinoline derivatives: These compounds share the quinoline ring and may exhibit similar chemical reactivity and biological activity.
Benzothiazepine derivatives: These compounds contain the benzothiazepine moiety and may have comparable pharmacological properties. The uniqueness of this compound lies in its combined structure, which may confer distinct properties and applications not observed in its individual components.
Propiedades
Fórmula molecular |
C23H16N2OS |
|---|---|
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
7-methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one |
InChI |
InChI=1S/C23H16N2OS/c1-15-21-22(27-20-14-8-6-12-18(20)24-15)17-11-5-7-13-19(17)25(23(21)26)16-9-3-2-4-10-16/h2-14H,1H3 |
Clave InChI |
FEMGMWMNSZERCZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2SC3=C1C(=O)N(C4=CC=CC=C43)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-4-[4-[tris[4-(4-phenylphenyl)phenyl]methyl]phenyl]benzene](/img/structure/B12538120.png)
![4-[Ethyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12538121.png)

![Urea, [(hexylamino)[(2-phenylethyl)amino]methylene]phenyl-](/img/structure/B12538128.png)

![2-Bromo-1-[4'-(decyloxy)[1,1'-biphenyl]-4-yl]-4-methylpentan-1-one](/img/structure/B12538147.png)




![3-[(3R,4R)-3,4-dimethylpiperidin-4-yl]benzamide](/img/structure/B12538177.png)

![2-[(2-Aminophenyl)sulfanyl]butanedinitrile](/img/structure/B12538194.png)

